Enantiomeric Identity: Regulatory and Stereochemical Differentiation from Racemate
The (R)-(+)-N-ethyl-N-(1-phenylethyl)amine enantiomer is assigned a unique FDA UNII identifier of 935NA1J3EF, distinct from the racemic mixture UNII of BT1GL1G8B6 [1]. This regulatory differentiation is critical for drug master files, IND applications, and any GMP-related procurement. The racemic mixture (CAS 10137-87-8) by definition contains a 50:50 mixture of (R)- and (S)-enantiomers, which would dilute stereochemical induction by 50% in any application where the (R)-enantiomer serves as a chiral auxiliary, resolving agent, or ligand precursor [2].
| Evidence Dimension | Regulatory Substance Identity (UNII) |
|---|---|
| Target Compound Data | UNII: 935NA1J3EF (single (R)-enantiomer) |
| Comparator Or Baseline | Racemate UNII: BT1GL1G8B6 (50:50 mixture) |
| Quantified Difference | Distinct UNII code; racemate contains 50% undesired (S)-enantiomer |
| Conditions | FDA Global Substance Registration System |
Why This Matters
This unique regulatory identifier means that substituting the racemate in a regulated synthesis pathway would constitute a different substance, potentially invalidating existing regulatory approvals and requiring new impurity profiling.
- [1] FDA GSRS. UNII: 935NA1J3EF. https://gsrs.ncats.nih.gov/ginas/app/beta/substances/935NA1J3EF View Source
- [2] FDA GSRS. UNII: BT1GL1G8B6. https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT1GL1G8B6 View Source
